4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide typically involves condensation reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid or its derivatives with appropriate amines under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: It is used in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: It can be used in biological studies to understand enzyme mechanisms and interactions.
Industry: Used in catalytic organic transformations and as a sensing and recognition agent.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. It can stabilize reactive species and participate in catalytic processes by coordinating with metal ions. The pathways involved include coordination with metal centers and stabilization of transition states in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyclopropoxy-N2,N2,N6,N6-tetramethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific cyclopropoxy and tetramethyl substitutions, which confer distinct reactivity and stability characteristics .
Eigenschaften
Molekularformel |
C14H19N3O3 |
---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,2-N,6-N,6-N-tetramethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)11-7-10(20-9-5-6-9)8-12(15-11)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
WVBACSOUETXWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CC(=N1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.